Deoxyfluorothymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

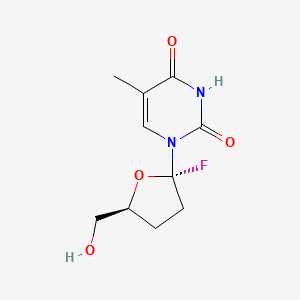

La désoxyfluorothymidine, également connue sous le nom de 3’-désoxy-3’-fluorothymidine, est un analogue nucléosidique fluoré. Sa structure est similaire à celle de la thymidine, un nucléoside naturel, mais avec un atome de fluor remplaçant le groupe hydroxyle en position 3’. Cette modification confère des propriétés uniques à la désoxyfluorothymidine, ce qui en fait un composé précieux dans diverses applications scientifiques et médicales.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La désoxyfluorothymidine peut être synthétisée par un processus en plusieurs étapes impliquant la fluoration de la thymidine. Une méthode courante implique l'utilisation d'un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST) ou le Deoxo-Fluor. La réaction se produit généralement dans des conditions anhydres et à basse température pour éviter les réactions secondaires.

Méthodes de production industrielle : Dans un contexte industriel, la production de désoxyfluorothymidine implique une synthèse automatisée utilisant des précurseurs anhydres et une purification par des colonnes d'alumine neutre. Cette méthode garantit un rendement et une pureté élevés, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La désoxyfluorothymidine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor peut être remplacé par d'autres nucléophiles dans des conditions spécifiques.

Réactions d'oxydation et de réduction : Ces réactions peuvent modifier les groupes fonctionnels liés au nucléoside.

Phosphorylation : La désoxyfluorothymidine peut être phosphorylée pour former son dérivé triphosphate, qui est biologiquement actif.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants incluent les nucléophiles tels que les thiols et les amines.

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Produits principaux : Les principaux produits formés à partir de ces réactions incluent divers dérivés de la désoxyfluorothymidine, qui peuvent être utilisés dans des études chimiques ou biologiques ultérieures.

4. Applications de la recherche scientifique

La désoxyfluorothymidine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres nucléosides fluorés.

Biologie : La désoxyfluorothymidine est utilisée dans des études impliquant la synthèse et les mécanismes de réparation de l'ADN.

Médecine : Elle sert de radiopharmaceutique pour l'imagerie de la prolifération tumorale à l'aide de la tomographie par émission de positons (TEP).

Industrie : La désoxyfluorothymidine est utilisée dans la production d'agents diagnostiques et comme outil de recherche dans le développement de médicaments.

5. Mécanisme d'action

La désoxyfluorothymidine exerce ses effets en imitant la thymidine et en s'intégrant à l'ADN pendant la réplication. Cette incorporation perturbe la synthèse et la fonction de l'ADN, conduisant à la formation de protéines défectueuses et à une augmentation du taux de mutation. Le composé cible la thymidine kinase 1 (TK1), une enzyme impliquée dans la synthèse de l'ADN, et son absorption est régulée par cette enzyme .

Composés similaires :

Fluorodésoxyuridine : Un autre analogue nucléosidique fluoré utilisé dans le traitement du cancer.

Fluorouracile : Un analogue de la pyrimidine fluorée utilisé comme agent chimiothérapeutique.

Trifluorothymidine : Un analogue de la thymidine fluorée possédant des propriétés antivirales.

Unicité : La désoxyfluorothymidine est unique en raison de sa fluoration spécifique en position 3’, qui confère des propriétés distinctes par rapport aux autres nucléosides fluorés. Sa capacité à être utilisée comme radiopharmaceutique pour l'imagerie TEP la distingue des autres composés similaires, ce qui en fait un outil précieux dans les milieux de recherche et cliniques .

Applications De Recherche Scientifique

Deoxyfluorothymidine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other fluorinated nucleosides.

Biology: this compound is used in studies involving DNA synthesis and repair mechanisms.

Medicine: It serves as a radiopharmaceutical for imaging tumor proliferation using positron emission tomography (PET).

Industry: this compound is used in the production of diagnostic agents and as a research tool in drug development.

Mécanisme D'action

Deoxyfluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during replication. This incorporation disrupts DNA synthesis and function, leading to the formation of defective proteins and an increased mutation rate. The compound targets thymidine kinase 1 (TK1), an enzyme involved in DNA synthesis, and its uptake is regulated by this enzyme .

Comparaison Avec Des Composés Similaires

Fluorodeoxyuridine: Another fluorinated nucleoside analog used in cancer treatment.

Fluorouracil: A fluorinated pyrimidine analog used as a chemotherapeutic agent.

Trifluorothymidine: A fluorinated thymidine analog with antiviral properties.

Uniqueness: Deoxyfluorothymidine is unique due to its specific fluorination at the 3’ position, which imparts distinct properties compared to other fluorinated nucleosides. Its ability to be used as a radiopharmaceutical for PET imaging sets it apart from other similar compounds, making it a valuable tool in both research and clinical settings .

Propriétés

Formule moléculaire |

C10H13FN2O4 |

|---|---|

Poids moléculaire |

244.22 g/mol |

Nom IUPAC |

1-[(2S,5S)-2-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O4/c1-6-4-13(9(16)12-8(6)15)10(11)3-2-7(5-14)17-10/h4,7,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,10-/m0/s1 |

Clé InChI |

KKBCCKWJPCJQLO-XVKPBYJWSA-N |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@]2(CC[C@H](O2)CO)F |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2(CCC(O2)CO)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![d[Cha4,Dap8]VP](/img/structure/B10848098.png)

![cypate-[(RGD)3-NH2]2](/img/structure/B10848099.png)

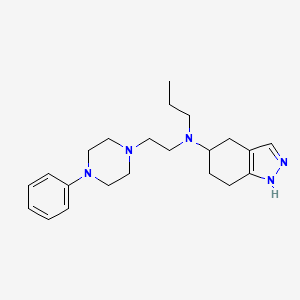

![[2-(4-Phenylpiperazin-1-yl)ethyl]propyl(4,5,6,7-tetrahydrobenzo[c]isoxazol-5-yl)amine](/img/structure/B10848107.png)

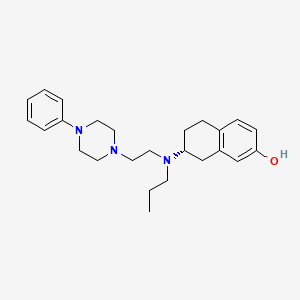

![6-N-[4-(4-phenylpiperazin-1-yl)butyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B10848115.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848126.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-oxo-1,4-dihydroquinazoline-3-carboxylate](/img/structure/B10848147.png)

![Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2](/img/structure/B10848148.png)

![Des-AA1,2,5,12,13-[D-Trp8]SRIF](/img/structure/B10848165.png)

![Des-AA1,2,5-[(NalphaMe)D-Nal8,IAmp9]SRIF](/img/structure/B10848167.png)